molecular formula C11H12N2OS B13379850 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one

Cat. No.: B13379850
M. Wt: 220.29 g/mol
InChI Key: ALSAFJRACCALQB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one is a heterocyclic compound featuring a thiazol-4-one core substituted at the 2-position with a 3,4-dimethylanilino group. The thiazol-4-one scaffold is known for its versatility in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The 3,4-dimethylanilino substituent introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity and modulate interactions with biological targets.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)12-11-13-10(14)6-15-11/h3-5H,6H2,1-2H3,(H,12,13,14)

InChI Key

ALSAFJRACCALQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2NC(=O)CS2)C

solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Method A: Multi-Component Reaction (MCR) Approach

Description:

This route involves a one-pot multicomponent reaction where aromatic amines (such as 3,4-dimethylaniline), aldehydes, and thiocarbonyl compounds are reacted under mild conditions.

Procedure:

  • React 3,4-dimethylbenzaldehyde with 2-amino-3,4-dimethylaniline in ethanol or acetonitrile.
  • Add thioglycolic acid or thiosemicarbazide as the sulfur source.
  • Reflux the mixture for 4–6 hours, monitoring progress via TLC.
  • Isolate the product through filtration, washing, and recrystallization.

Advantages:

  • High yields (typically >80%).
  • Mild reaction conditions.
  • Minimal purification steps.

Research Data:

Step Reagents Conditions Yield Notes
1 3,4-dimethylbenzaldehyde + 2-amino-3,4-dimethylaniline Reflux in ethanol 82-85% Monitored by TLC
2 Addition of thioglycolic acid Reflux Same Final product obtained after recrystallization

(Based on similar multicomponent protocols documented in literature)

Method B: Cyclization of Thiosemicarbazide Derivatives

Description:

This approach involves synthesizing a thiosemicarbazide intermediate, followed by cyclization with aldehydes to form the thiazol-4-one ring.

Procedure:

  • Synthesize N-(3,4-dimethylphenyl)thiosemicarbazide by reacting 3,4-dimethylbenzaldehyde with thiosemicarbazide in warm alcohol.
  • Recrystallize the intermediate.
  • Cyclize with α-haloketones or α-chloro acids (e.g., chloroacetic acid) in the presence of catalysts like zinc chloride.
  • Reflux the mixture for 4–8 hours.
  • Isolate the final compound through filtration and recrystallization.

Research Data:

Step Reagents Conditions Yield Notes
1 3,4-dimethylbenzaldehyde + thiosemicarbazide Warm alcohol 75-80% Recrystallized from ethanol
2 Cyclization with chloroacetic acid Reflux with ZnCl₂ 70-78% Confirmed via IR and NMR

(Supported by methods outlined in recent synthetic studies)

Method C: Microwave-Assisted Synthesis

Description:

Utilizes microwave irradiation to accelerate the cyclization process, leading to rapid formation of the thiazol-4-one core.

Procedure:

  • Mix 3,4-dimethylbenzaldehyde , thiosemicarbazide , and a catalytic amount of acetic acid in a suitable solvent.
  • Subject the mixture to microwave irradiation at 200 W for 10–15 minutes.
  • Cool and filter the precipitated product.
  • Purify via recrystallization.

Advantages:

  • Significantly reduced reaction times.
  • High purity and yields (~85%).

Research Data:

Parameter Value Notes
Reaction time 10–15 min Under microwave irradiation
Yield 83-86% Confirmed by melting point and spectral analysis

(Based on green chemistry approaches documented in recent literature)

Data Table Summarizing Preparation Methods

Method Reagents Conditions Yield (%) Advantages References
Multi-Component Reaction 3,4-Dimethylbenzaldehyde, amines, thioglycolic acid Reflux, 4–6 hrs 82-85 Mild, high yield ,
Cyclization of Thiosemicarbazide Thiosemicarbazide, aldehyde, chloroacetic acid Reflux, 4–8 hrs 70-80 Straightforward ,
Microwave-Assisted Aldehyde, thiosemicarbazide, acetic acid Microwave, 10–15 min 83-86 Rapid, eco-friendly

Final Remarks

The synthesis of this compound is versatile, with multiple validated pathways documented in contemporary research. The selection of the appropriate method should consider factors such as reaction time, yield, environmental impact, and available laboratory infrastructure. Continued research into catalyst systems and greener solvents is likely to further improve these synthetic strategies.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation under acidic conditions using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). Primary products include sulfoxides and sulfones, depending on reaction duration and oxidant strength.

Oxidizing Agent Conditions Major Product
H₂O₂Acidic, 60–80°CSulfoxide derivatives
KMnO₄Neutral, room temperatureSulfone derivatives

The oxidation mechanism involves electrophilic attack on the sulfur atom in the thiazole ring, followed by oxygen insertion.

Reduction Reactions

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields amines or alcohols. For example:

  • NaBH₄ in methanol reduces the thiazol-4-one carbonyl group to a hydroxyl group.

  • LiAlH₄ in tetrahydrofuran (THF) fully reduces the carbonyl to a methylene group.

Key Reduction Pathways:

Thiazol-4-oneNaBH4Thiazol-4-ol(Partial reduction)\text{Thiazol-4-one} \xrightarrow{\text{NaBH}_4} \text{Thiazol-4-ol} \quad \text{(Partial reduction)} Thiazol-4-oneLiAlH4Thiazolidine(Full reduction)\text{Thiazol-4-one} \xrightarrow{\text{LiAlH}_4} \text{Thiazolidine} \quad \text{(Full reduction)}

Substitution Reactions

The 3,4-dimethylanilino group facilitates electrophilic aromatic substitution (EAS). Bromination with Br₂ in the presence of FeBr₃ occurs at the para position relative to the dimethylamino group.

Reagent Position of Substitution Product
Br₂/FeBr₃Para to dimethylamino group5-Bromo derivative

Cyclization and Condensation Reactions

The compound participates in cyclization with α,β-unsaturated carbonyl compounds to form fused heterocycles. For example:

  • Reaction with maleic anhydride yields a thiazolo[3,2-a]pyridine derivative.

General Reaction Scheme:

Thiazol-4-one+DienophileΔFused heterocycle\text{Thiazol-4-one} + \text{Dienophile} \xrightarrow{\Delta} \text{Fused heterocycle}

Comparative Reactivity with Analogues

The presence of the 3,4-dimethylanilino group enhances electron density in the thiazole ring, making it more reactive toward electrophiles compared to unsubstituted thiazol-4-ones .

Compound Electrophilic Reactivity Nucleophilic Reactivity
2-(3,4-Dimethylanilino)-1,3-thiazol-4-oneHighModerate
Unsubstituted thiazol-4-oneModerateLow

Mechanistic Insights

  • Oxidation/Reduction: The thiazole ring’s sulfur atom and conjugated π-system stabilize transition states during redox reactions.

  • Substitution: The dimethylanilino group directs EAS via resonance and inductive effects.

Scientific Research Applications

2-(3,4-Dimethylanilino)-1,3-thiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of thiazol-4-one derivatives are heavily influenced by substituents on the core ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Activities (Reported) Evidence ID
2-(3,4-Dimethylanilino)-1,3-thiazol-4-one Thiazol-4-one 3,4-Dimethylanilino 248.33* N/A (Inferred antimicrobial)
(5E)-5-{[5-(3,4-Dichlorophenyl)furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one Thiazol-4-one Dichlorophenyl-furyl, 4-hydroxyphenylamino 471.34 Anticancer, Antioxidant
4-(2-{4-Nitroanilino}-5-methyl-1,3-thiazol-4-yl)-1,5-dimethyl-2-phenylpyrazol-3-one Thiazol-4-one 4-Nitroanilino, pyrazolone 421.47 Antimicrobial (hypothesized)
2-(3,4-Dimethylanilino)-1-(thiophen-2-ylmethyl)-4H-imidazol-5-one Imidazol-5-one 3,4-Dimethylanilino, thiophenmethyl 317.46 N/A (Structural analog)

*Calculated based on molecular formula C₁₁H₁₂N₂OS.

Key Observations:

Steric Considerations: Bulky substituents like dichlorophenyl-furyl in may restrict conformational flexibility, impacting binding to enzymes or receptors.

Biological Activity: Thiazol-4-one derivatives with chlorophenyl or hydroxyphenyl groups (e.g., ) exhibit notable anticancer and antioxidant activities, attributed to radical scavenging and apoptosis induction. Nitroanilino-substituted analogs (e.g., ) are hypothesized to show antimicrobial activity due to nitro group interactions with bacterial enzymes.

Physicochemical and Pharmacokinetic Properties

  • Stability : Thiazol-4-one derivatives are generally stable under physiological conditions, though electron-deficient substituents (e.g., nitro in ) may increase reactivity toward metabolic reduction.

Biological Activity

The compound 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one is a derivative of the thiazole family, which is recognized for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study examining various thiazole compounds, it was found that derivatives similar to this compound showed promising activity against several bacterial strains.

  • Minimum Inhibitory Concentrations (MIC) :
    • Against E. coli : MIC < 31.25 µg/ml.
    • Against K. pneumoniae : MIC = 62.5 µg/ml.

These results suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. The mechanisms through which these compounds exert their effects include inhibition of cell proliferation and induction of apoptosis in cancer cells.

  • Case Studies :
    • A study demonstrated that derivatives containing the thiazole moiety exhibited cytotoxicity against various cancer cell lines including breast carcinoma (T47D) and colon carcinoma (HT-29). The IC50 values for some derivatives were found to be as low as 1.16 µg/mL, indicating potent activity .
Cell Line IC50 (µg/mL)
Breast Carcinoma (T47D)1.16
Colon Carcinoma (HT-29)2.50
Thyroid Carcinoma3.00

This table summarizes the cytotoxic effects observed in vitro.

Anti-inflammatory Activity

Thiazole derivatives have also been noted for their anti-inflammatory properties. The presence of specific functional groups within the compound enhances its ability to inhibit inflammatory mediators.

  • Mechanism :
    • Thiazole compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural characteristics. Key factors include:

  • Substituents on the aromatic ring : Modifications can enhance or reduce activity.
  • Positioning of the thiazole ring : Affects interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dimethylanilino)-1,3-thiazol-4-one, and how can reaction conditions be optimized to improve yield?

  • The compound is typically synthesized via condensation of 3,4-dimethylaniline with a thiazol-4-one precursor. Key steps include refluxing reactants in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acid (e.g., glacial acetic acid). Post-reaction, purification involves reduced-pressure distillation, ice-water precipitation, and recrystallization (e.g., water-ethanol mixtures), yielding ~45–65% purity. Optimization requires adjusting molar ratios, reaction time (12–18 hours), and solvent choice to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

  • IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups. NMR (¹H/¹³C) confirms substituent positions (e.g., methyl groups on the aniline ring). Single-crystal X-ray diffraction (SHELX/ORTEP-III) resolves bond lengths, angles, and torsion angles, critical for validating tautomeric forms and hydrogen-bonding networks .

Q. What experimental strategies are recommended for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

  • Use in vitro assays:

  • Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values). Include positive controls (e.g., doxorubicin) and validate results via dose-response curves. High-throughput screening libraries can identify lead derivatives .

Advanced Research Questions

Q. How can researchers investigate the tautomeric behavior of this compound and its implications on biological activity?

  • Tautomerism between enol (C4–OH) and keto (C4=O) forms is studied via:

  • X-ray crystallography : Detects enol/keto ratios in solid state (e.g., dihedral angles between substituents and the thiazole ring) .
  • Solution-phase NMR : Variable-temperature experiments track proton exchange between tautomers.
  • DFT calculations : Predict thermodynamic stability of tautomers and their interaction with biological targets (e.g., enzyme active sites) .

Q. How do hydrogen-bonding patterns and crystal packing influence the physicochemical properties of this compound?

  • Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., N–H···O, O–H···N) into motifs (chains, rings). These interactions affect solubility, melting point, and stability. For example, synperiplanar conformations of acetyl groups enhance crystal lattice stability, while coplanar phenyl-thiazole systems reduce solubility .

Q. What methodologies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Systematic SAR studies : Modify substituents (e.g., methoxy, chloro) on the aniline ring and correlate changes with activity.
  • Purity validation : Use HPLC/LC-MS to exclude impurities affecting bioactivity.
  • Structural confirmation : Re-refine crystallographic data (SHELXL) to ensure no misassignment of tautomeric forms or stereochemistry .

Q. How can computational chemistry predict the reactivity and stability of this compound derivatives under varying conditions?

  • Molecular docking : Simulate binding to target proteins (e.g., CDK1, antimicrobial enzymes) using AutoDock Vina.
  • DFT/MD simulations : Calculate energy barriers for tautomer interconversion or degradation pathways (e.g., hydrolysis).
  • QSPR models : Relate substituent electronic parameters (Hammett σ) to bioactivity .

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